N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447173
InChI: InChI=1S/C12H27N3/c1-11(2)15(9-6-13)10-12-4-7-14(3)8-5-12/h11-12H,4-10,13H2,1-3H3
SMILES: CC(C)N(CCN)CC1CCN(CC1)C
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol

N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13447173

Molecular Formula: C12H27N3

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine -

Specification

Molecular Formula C12H27N3
Molecular Weight 213.36 g/mol
IUPAC Name N'-[(1-methylpiperidin-4-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C12H27N3/c1-11(2)15(9-6-13)10-12-4-7-14(3)8-5-12/h11-12H,4-10,13H2,1-3H3
Standard InChI Key QQIXKYXMFFTFIT-UHFFFAOYSA-N
SMILES CC(C)N(CCN)CC1CCN(CC1)C
Canonical SMILES CC(C)N(CCN)CC1CCN(CC1)C

Introduction

N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is a complex organic compound that belongs to the category of amines, specifically classified as an aliphatic diamine. Its molecular formula is C10H23N3, and it has a molecular weight of approximately 185.31 g/mol. The compound is identified by its CAS number 1353948-21-6, which facilitates its recognition in chemical databases and literature.

Structural Features

The compound's structure includes an isopropyl group and a piperidine ring, which are key components contributing to its unique chemical properties and potential biological activities. The presence of two amine functional groups makes it a diamine, and the piperidine moiety is significant for its interaction with biological targets.

Structural Comparison with Similar Compounds

Compound NameStructural Features
N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamineContains an isopropyl group and a piperidine ring
N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamineContains an ethyl group instead of isopropyl
N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamineFeatures a cyclopropyl group
N,N-Dimethyl-N-(pyridin-2-yl)ethane-1,2-diamineContains a pyridine instead of piperidine

Synthesis

The synthesis of N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine involves several key steps:

  • Formation of the Piperidine Ring: This step is crucial for creating the piperidine moiety, which is essential for the compound's biological activity.

  • Coupling Reaction: This step involves linking the piperidine ring with the ethane-1,2-diamine backbone.

  • Final Steps: These include purification and modification to achieve the desired compound.

Reaction conditions typically involve solvents like dichloromethane or ethanol under controlled temperatures to optimize yield and minimize by-products.

Chemical Reactions

N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine can participate in various chemical reactions, typically conducted in polar aprotic solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.

Biological Activity and Potential Applications

The compound's mechanism of action primarily involves interaction with biological targets, such as receptors or enzymes, modulating their activity. The piperidine moiety suggests potential activity as a ligand for neurotransmitter receptors. It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

Stability and Handling

The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Handling requires caution, following standard safety protocols for chemical substances.

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